molecular formula C17H19N3O2 B8550582 8-methyl-5-(1-methylpyrazol-4-yl)-7-propan-2-yloxy-2H-isoquinolin-1-one

8-methyl-5-(1-methylpyrazol-4-yl)-7-propan-2-yloxy-2H-isoquinolin-1-one

Cat. No. B8550582
M. Wt: 297.35 g/mol
InChI Key: DGBKOUOELJUXJQ-UHFFFAOYSA-N
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Patent
US09040515B2

Procedure details

A mixture of 8-methyl-5-(1-methyl-1H-pyrazol-4-yl)-7-(propan-2-yloxy)isoquinolin-1(2H)-one (108i, 0.14 g, 0.47 mmol) and 10% Pd/C (0.3 g) in EtOH (20 mL) was hydrogenated under H2 (1.6 MPa) at 80° C. for 48 hours in a 50 mL autoclave. The reaction mixture was filtered and the solids were washed with EtOH (2×10 mL). The filtrate was concentrated under vacuum to give 8-methyl-5-(1-methyl-1H-pyrazol-4-yl)-7-(propan-2-yloxy)-3,4-dihydroisoquinolin-1(2H)-one (108j, 0.11 g, 78.7%) as a white solid.
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Name
Quantity
0.3 g
Type
catalyst
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[C:3]([O:19][CH:20]([CH3:22])[CH3:21])=[CH:4][C:5]([C:13]2[CH:14]=[N:15][N:16]([CH3:18])[CH:17]=2)=[C:6]2[C:11]=1[C:10](=[O:12])[NH:9][CH:8]=[CH:7]2>CCO.[Pd]>[CH3:1][C:2]1[C:3]([O:19][CH:20]([CH3:22])[CH3:21])=[CH:4][C:5]([C:13]2[CH:14]=[N:15][N:16]([CH3:18])[CH:17]=2)=[C:6]2[C:11]=1[C:10](=[O:12])[NH:9][CH2:8][CH2:7]2

Inputs

Step One
Name
Quantity
0.14 g
Type
reactant
Smiles
CC=1C(=CC(=C2C=CNC(C12)=O)C=1C=NN(C1)C)OC(C)C
Name
Quantity
20 mL
Type
solvent
Smiles
CCO
Name
Quantity
0.3 g
Type
catalyst
Smiles
[Pd]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The reaction mixture was filtered
WASH
Type
WASH
Details
the solids were washed with EtOH (2×10 mL)
CONCENTRATION
Type
CONCENTRATION
Details
The filtrate was concentrated under vacuum

Outcomes

Product
Details
Reaction Time
48 h
Name
Type
product
Smiles
CC=1C(=CC(=C2CCNC(C12)=O)C=1C=NN(C1)C)OC(C)C
Measurements
Type Value Analysis
AMOUNT: MASS 0.11 g
YIELD: PERCENTYIELD 78.7%
YIELD: CALCULATEDPERCENTYIELD 78.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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